(S)-Azepan-4-ol hydrochloride (S)-Azepan-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767186
InChI: InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
SMILES: C1CC(CCNC1)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

(S)-Azepan-4-ol hydrochloride

CAS No.:

Cat. No.: VC13767186

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-Azepan-4-ol hydrochloride -

Specification

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (4S)-azepan-4-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Standard InChI Key UQYAGKOXTPXDMW-RGMNGODLSA-N
Isomeric SMILES C1C[C@@H](CCNC1)O.Cl
SMILES C1CC(CCNC1)O.Cl
Canonical SMILES C1CC(CCNC1)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-Azepan-4-ol hydrochloride has the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The compound consists of a saturated azepane ring (a seven-membered heterocycle with one nitrogen atom) substituted with a hydroxyl group at the 4th position, forming a secondary alcohol. The hydrochloride salt arises from the protonation of the azepane nitrogen by hydrochloric acid, enhancing its stability and solubility in polar solvents .

The (S) configuration at the 4th carbon establishes its chirality, which is critical for interactions in asymmetric synthesis and biological systems. The stereochemistry is often confirmed via chiral HPLC or X-ray crystallography .

Table 1: Key Identifiers of (S)-Azepan-4-ol Hydrochloride

PropertyValueSource
CAS Number1159823-34-3, 2416991-36-9
IUPAC Nameazepan-4-ol; hydrochloride
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
SMILESC1CC(CCNC1)O.Cl

Synthesis and Production

Synthetic Routes

The synthesis of (S)-Azepan-4-ol hydrochloride typically involves enantioselective methods to achieve the desired (S) configuration. One common approach is the resolution of racemic azepan-4-ol using chiral acids or enzymes, followed by hydrochloride salt formation . Alternative routes include:

  • Ring-Closing Metathesis: Cyclization of diene precursors using Grubbs catalysts to form the azepane ring .

  • Reductive Amination: Reaction of ketones with amines under reducing conditions, though this may require chiral auxiliaries to control stereochemistry .

Suppliers like Sigma-Aldrich and EvitaChem offer the compound at research-scale quantities, indicating established industrial synthesis protocols .

VendorPurityCatalog NumberPrice (USD/g)
Sigma-Aldrich>95%AMBH990F6861250–300
EvitaChem>98%Custom200–275

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, (S)-Azepan-4-ol exhibits high solubility in water (>50 mg/mL) and polar solvents like methanol or ethanol. The compound is hygroscopic, requiring storage under anhydrous conditions . Thermal stability analysis (TGA/DSC) reveals decomposition above 200°C, consistent with organic hydrochlorides .

Spectroscopic Data

  • NMR (D₂O): δ 3.70–3.55 (m, 1H, -CH(OH)-), 3.20–2.90 (m, 4H, -NCH₂-), 1.80–1.40 (m, 6H, ring -CH₂-) .

  • IR (KBr): Broad peak at 3200–2800 cm⁻¹ (O-H and N-H stretches), 1050 cm⁻¹ (C-O alcohol) .

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The azepane scaffold is prevalent in CNS therapeutics due to its ability to cross the blood-brain barrier. (S)-Azepan-4-ol hydrochloride serves as a precursor for:

  • Dopamine Receptor Modulators: Analogues with substituted azepane rings show affinity for D₂-like receptors .

  • Antiviral Agents: Functionalized azepanes inhibit viral proteases via hydrogen bonding .

Chiral Auxiliary in Asymmetric Synthesis

The (S) enantiomer is employed in catalytic asymmetric reactions, such as the synthesis of β-amino alcohols, which are intermediates for antibiotics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator